molecular formula C14H8ClF3N2O B1443018 1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole CAS No. 437711-24-5

1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole

Cat. No. B1443018
CAS No.: 437711-24-5
M. Wt: 312.67 g/mol
InChI Key: NZEULIMFQVSHMZ-UHFFFAOYSA-N
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Patent
US07148217B2

Procedure details

To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (105 g, 0.51 mole) in glacial acetic acid (220 mL) was added sodium acetate (42 g 0.51 mole). The temperature rose to about 34° C. 2-Chlorophenylhydrazine hydrochloride (90 g, 0.5 mole) was added portionwise over a period of 10 minutes to give a creamy suspension. The mixture was warmed to about 60° C. for about 45 minutes. The bulk of the acetic acid was removed by stripping on a rotary evaporator at a bath temperature of 65° C. The remaining oily residue was added to about 800 ml of water with vigorous stirring and a heterogeneous mixture resulted. After about 15 minutes, dichloromethane (500 mL) was added and the mixture was partitioned. The aqueous phase was extracted with 300 ml of dichloromethane. The combined organic phases were washed with water and saturated sodium bicarbonate solution and then dried with MgSO4 and filtered. Volatiles were removed on a rotary evaporator. The crude product consisted of 151 g of a dark red oil, which contained approximately 89% of the desired product and 11% of the regioisomeric pyrazole (determined by NMR analysis).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
2-Chlorophenylhydrazine hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[CH2:7][C:8](=O)[C:9]([F:12])([F:11])[F:10].C([O-])(=O)C.[Na+].Cl.[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[NH:28][NH2:29].ClCCl>C(O)(=O)C>[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[CH:7][C:8]([C:9]([F:12])([F:11])[F:10])=[N:29]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
O1C(=CC=C1)C(CC(C(F)(F)F)=O)=O
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
2-Chlorophenylhydrazine hydrochloride
Quantity
90 g
Type
reactant
Smiles
Cl.ClC1=C(C=CC=C1)NN
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 34° C
CUSTOM
Type
CUSTOM
Details
to give a creamy suspension
CUSTOM
Type
CUSTOM
Details
The bulk of the acetic acid was removed
CUSTOM
Type
CUSTOM
Details
by stripping on a rotary evaporator at a bath temperature of 65° C
ADDITION
Type
ADDITION
Details
The remaining oily residue was added to about 800 ml of water
CUSTOM
Type
CUSTOM
Details
a heterogeneous mixture resulted
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 300 ml of dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Volatiles were removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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